molecular formula C18H13ClN2O4 B12922555 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

Katalognummer: B12922555
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: RPPRWFBIVBRZQT-UDIJICLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is a synthetic organic compound that belongs to the oxazolidinone class

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done via nucleophilic substitution reactions.

    Imination: The imino group can be introduced through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imino group.

    Reduction: Reduction reactions can target the oxo group or the imino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chlorophenyl)-2-imino-5-(2-phenyl)-oxazolidin-4-one
  • 3-(2-Bromophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one
  • 3-(2-Chlorophenyl)-2-imino-5-(2-(4-hydroxyphenyl)-2-oxoethylidene)oxazolidin-4-one

Uniqueness

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is unique due to the specific combination of substituents on the oxazolidinone ring. The presence of both the 2-chlorophenyl and 4-methoxyphenyl groups may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H13ClN2O4

Molekulargewicht

356.8 g/mol

IUPAC-Name

(5Z)-3-(2-chlorophenyl)-2-imino-5-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazolidin-4-one

InChI

InChI=1S/C18H13ClN2O4/c1-24-12-8-6-11(7-9-12)15(22)10-16-17(23)21(18(20)25-16)14-5-3-2-4-13(14)19/h2-10,20H,1H3/b16-10-,20-18?

InChI-Schlüssel

RPPRWFBIVBRZQT-UDIJICLVSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.